Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of trifluoromethylated heterocycles. These compounds are known for their significant biological and pharmaceutical properties due to the presence of the trifluoromethyl group, which imparts unique chemical and physical characteristics .
Preparation Methods
The synthesis of Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate typically involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional or microwave irradiation methods. The resulting product undergoes intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired compound .
Chemical Reactions Analysis
Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: Intramolecular cyclization reactions can be facilitated under specific conditions to form complex heterocyclic structures.
Scientific Research Applications
Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or activating specific enzymes or receptors. This interaction can lead to various biological effects, including anti-inflammatory, antibacterial, and antifungal activities .
Comparison with Similar Compounds
Ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-3-carboxylate can be compared with other similar compounds, such as:
4-hydroxy-2-(trifluoromethyl)quinolines: These compounds also contain the trifluoromethyl group and exhibit similar biological activities.
Trifluoromethylated pyrimidines: These compounds are known for their anti-inflammatory and antiviral properties.
Fluorinated organic compounds:
This compound stands out due to its specific structure and the presence of the benzofuran ring, which imparts additional stability and reactivity compared to other trifluoromethylated compounds.
Properties
Molecular Formula |
C12H13F3O4 |
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Molecular Weight |
278.22 g/mol |
IUPAC Name |
ethyl 4-hydroxy-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C12H13F3O4/c1-2-18-11(17)7-5-19-9-4-6(12(13,14)15)3-8(16)10(7)9/h5-6,8,16H,2-4H2,1H3 |
InChI Key |
MQVQWRSJUXDXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=C1C(CC(C2)C(F)(F)F)O |
Origin of Product |
United States |
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